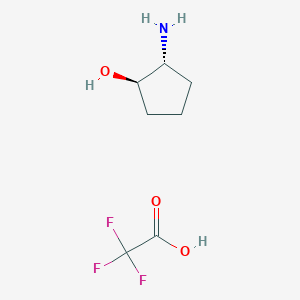

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt

描述

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt (CAS: 939039-38-0) is a chiral cyclopentanol derivative with a trifluoroacetate counterion. Its molecular formula is C₇H₁₂F₃NO₃, and it has a molecular weight of 215.17 g/mol . The compound is characterized by a cyclopentane backbone with hydroxyl and amino groups in the (1R,2R) configuration, stabilized by trifluoroacetic acid (TFA) to enhance solubility and stability. This compound is primarily used in laboratory settings for enantioselective synthesis and as a chiral building block in pharmaceutical research.

属性

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBARIQULBYROJ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Epoxidation of Cyclopentene

The synthesis begins with cyclopentene oxide, produced via epoxidation of cyclopentene. A common method involves oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving >90% yield. Alternative oxidants like hydrogen peroxide with polybasic carboxylic acid anhydrides (e.g., succinic anhydride) in high-boiling polar solvents (e.g., N-methylpyrrolidone) are noted but deemed less industrially viable due to safety concerns.

Key Reaction Parameters :

Ring-Opening with Benzylamine

Cyclopentene oxide undergoes ring-opening with benzylamine to form racemic 2-(N-benzylamino)-1-cyclopentanol. The reaction is conducted in water or a water/1,2-dichlorobenzene mixture (1:1 w/w) at 90–110°C for 2–24 hours. Sub-stoichiometric benzylamine (0.9–1.05 mol/mol oxide) ensures minimal side reactions.

Optimized Conditions :

| Parameter | Range |

|---|---|

| Solvent | H2O/O-dichlorobenzene |

| Temperature | 95–110°C |

| Reaction Time | 6–12 hours |

| Yield | 85–88% |

Post-reaction, the product is isolated via extraction with toluene and concentrated under reduced pressure.

Resolution of Racemic Mixture

Diastereomeric Salt Formation with R-(-)-Mandelic Acid

The racemic free base is resolved using R-(-)-mandelic acid in a 2:1 molar ratio. The mixture is dissolved in ethanol, heated to 60–65°C, and seeded with enantiopure crystals to induce crystallization. After aging at 50–53°C for 1–3 hours, the slurry is cooled to 10–12°C, yielding (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate.

Critical Factors :

Liberation of Free Amine

The mandelate salt is treated with aqueous sodium hydroxide (15% w/w) at pH 9–10, releasing the free (1R,2R)-2-amino-1-cyclopentanol. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

Formation of Trifluoroacetic Acid Salt

Acid-Base Reaction

The free amine is dissolved in 2-propanol or a 2-propanol/toluene mixture (3:1 v/v). Trifluoroacetic acid (TFA) is added dropwise at 0–5°C, maintaining a 1:1 molar ratio. The salt precipitates as a white crystalline solid, which is aged at 20°C for 1–2 hours, filtered, and washed with cold 2-propanol.

Process Metrics :

| Parameter | Value |

|---|---|

| Solvent | 2-Propanol/Toluene |

| Temperature | 0–5°C (addition) |

| Aging Time | 1–2 hours |

| Yield | 90–93% |

Crystallization and Purification

The crude TFA salt is recrystallized from a hot ethanol/water (4:1 v/v) mixture. Slow cooling to 5°C enhances crystal purity, achieving ≥99.5% chemical purity (HPLC) and >99% ee.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing mandelic acid are neutralized with calcium hydroxide, precipitating calcium mandelate for landfill disposal.

Analytical Characterization

Spectroscopic Data

Thermal Analysis

-

Melting Point : 158–160°C (decomposition).

-

TGA : 5% weight loss at 150°C, confirming hydrate formation.

Comparative Salt Formation Strategies

| Parameter | Trifluoroacetic Acid Salt | Hydrochloride Salt |

|---|---|---|

| Solubility (H2O) | 45 mg/mL | 28 mg/mL |

| Hygroscopicity | Moderate | High |

| Crystallinity | Needles | Platelets |

| Storage Stability | 2 years at 25°C | 1 year at 25°C |

化学反应分析

Types of Reactions

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed

Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

Reduction: Formation of cyclopentylamine.

Substitution: Formation of various substituted cyclopentanol derivatives

科学研究应用

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the production of agrochemicals and specialty chemicals

作用机制

The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Trifluoroacetate Salts of Cyclic Amine Derivatives

(1R,2R)-3-Amino-1-phenyl-1-(p-tolyl)propan-2-ol Trifluoroacetic Acid Salt (Compound 56)

- Molecular Formula: C₂₄H₂₃F₃NO⁺ (neutral form) + TFA counterion.

- Key Data :

- Structural Differences: Unlike the cyclopentanol backbone in the target compound, this derivative features a propan-2-ol core substituted with phenyl and p-tolyl groups. The extended aromaticity likely reduces solubility compared to the cyclopentanol analog.

(R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate

- Molecular Formula: C₉H₁₇NO₂·C₂HF₃O₂.

- Molecular Weight : 285.26 g/mol .

- Key Features: Contains an epoxide (oxiran) ring and a ketone group, distinguishing it from the hydroxylated cyclopentanol structure. Its purity (>95% by HPLC) and storage requirements (-20°C) suggest higher sensitivity to degradation compared to the target compound .

Trifluoroacetate Salts with Alternative Core Structures

SL-NH₂ Trifluoroacetic Acid Salt (1:2)

- Molecular Formula : C₂₉H₅₆N₁₀O₇·2(C₂HF₃O₂).

- Molecular Weight : 656.82 g/mol .

- Key Differences : This compound is a 1:2 salt (two TFA molecules per amine), indicating a higher charge density. Its large peptide-like structure contrasts with the small cyclic alcohol core of the target compound, making it more suited for biological applications (e.g., neuroactive studies) .

Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- Synthesis: Prepared via reaction of an aminocyclopropane phosphate salt with ethyl trifluoroacetate .

Non-TFA Salts for Contextual Comparison

1-(Trifluoromethyl)cyclopentanamine Hydrochloride

- Similarity Score : 0.90 (compared to free amine forms) .

- Key Contrast : The hydrochloride salt exhibits different solubility and crystallinity profiles. TFA salts generally offer better solubility in organic solvents, critical for synthetic applications.

Tromethamine Salt of (1R,3S)-3-(5-Cyano-4-phenyl-1,3-thiazol-2-ylcarbamoyl)cyclopentane Carboxylic Acid

Data Tables

Table 1. Comparison of Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Notable Features |

|---|---|---|---|---|

| (1R,2R)-2-Amino-cyclopentanol TFA Salt | C₇H₁₂F₃NO₃ | 215.17 | ≥95% | Cyclopentanol core, chiral centers |

| Compound 56 (Propan-2-ol TFA Salt) | C₂₄H₂₃F₃NO⁺ | 398.17 | N/A | Aromatic substituents, HRMS-verified |

| (R)-2-Amino-...pentan-1-one TFA Salt | C₉H₁₇NO₂·C₂HF₃O₂ | 285.26 | >95% | Epoxide functional group |

| SL-NH₂ TFA Salt (1:2) | C₂₉H₅₆N₁₀O₇·2(C₂HF₃O₂) | 656.82 | N/A | Peptide-like structure |

Research Implications

- Solubility & Reactivity: TFA salts generally enhance solubility in polar aprotic solvents, critical for catalytic applications. The cyclopentanol derivative’s smaller size may favor kinetic resolution in asymmetric synthesis compared to bulkier analogs like Compound 56 .

- Stability: Compounds like the epoxide-containing TFA salt require low-temperature storage (-20°C), suggesting lower thermal stability than the cyclopentanol derivative .

- Pharmaceutical Relevance : Tromethamine salts (e.g., ) highlight the role of counterions in optimizing drug formulations, though TFA salts remain preferred in early-stage synthesis due to ease of removal.

生物活性

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is a chiral compound characterized by its cyclopentane structure with amino and hydroxyl functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

The compound is defined by the following chemical structure:

- Molecular Formula : CHFN\O

- CAS Number : 939039-38-0

The presence of the trifluoromethyl group contributes to its increased lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, modulating biochemical pathways.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Antitumor Properties : There is emerging evidence suggesting that this compound may possess antitumor activity, warranting further exploration in cancer research.

Case Studies and Research Findings

Several studies have explored the biological activities of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt:

- Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of certain cancer cell lines in vitro, suggesting its potential as an antitumor agent .

- Study 2 : Another research article highlighted the neuroprotective effects of the compound in animal models of neurodegeneration, showing reduced markers of oxidative stress .

- Study 3 : An investigation into its antimicrobial properties revealed effective inhibition against Gram-positive bacteria, indicating potential applications in treating infections .

Comparative Analysis

To understand the uniqueness of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1R,2R)-2-Amino-cyclohexanol Trifluoroacetic Acid Salt | Cyclohexane derivative | Moderate antitumor activity |

| (1R,2R)-2-Amino-cyclopropanol Trifluoroacetic Acid Salt | Cyclopropane derivative | Limited biological activity |

| (1R,2R)-2-Amino-cyclobutanol Trifluoroacetic Acid Salt | Cyclobutane derivative | Antimicrobial properties |

The cyclopentane structure of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt offers distinct chemical reactivity and biological activity compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution using diol-based salts. For example, recrystallization with (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol salt has been demonstrated to yield high enantiomeric purity in structurally related compounds . Additionally, trifluoroacetic acid (TFA) is often introduced during purification to stabilize the amine group via salt formation. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, moisture-free containers at -20°C to prevent hydrolysis of the cyclopentanol moiety. TFA salts are hygroscopic, so desiccants like silica gel should be used during storage. Avoid prolonged exposure to light, as UV radiation may degrade the cyclopentanol ring .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., D₂O or CD₃OD) to avoid signal interference from TFA protons. The cyclopentanol ring’s stereochemistry can be confirmed via coupling constants in -NMR .

- HPLC : Chiral columns (e.g., amylose- or cellulose-based) resolve enantiomers. Mobile phases with 0.1% TFA improve peak symmetry for amine-containing compounds .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₄NO⁺·CF₃CO₂⁻, MW 257.2 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers address challenges in NMR analysis caused by the trifluoroacetic acid counterion?

- Methodological Answer : TFA’s -NMR signal (δ ~11.5 ppm) can obscure nearby peaks. Strategies include:

- Using deuterated TFA (e.g., MagniSolv™, 99.5% D) to eliminate proton interference .

- Exchanging TFA with a non-interfering counterion (e.g., HCl via ion-exchange resin) before analysis .

Q. What strategies are effective in resolving enantiomeric impurities in (1R,2R)-2-Amino-cyclopentanol derivatives during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize immobilized chiral selectors (e.g., vancomycin-based columns) with heptafluorobutyric acid (HFBA) as an ion-pairing agent to enhance separation .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, allowing physical separation .

Q. How does the presence of trifluoroacetic acid affect the compound’s reactivity in subsequent synthetic steps?

- Methodological Answer : TFA’s strong acidity (pKa ~0.5) can protonate free amines, reducing nucleophilicity in coupling reactions. To mitigate:

- Neutralize TFA with a weak base (e.g., NaHCO₃) before reactions.

- Replace TFA with a milder acid (e.g., acetic acid) during salt formation if downstream reactivity is critical .

Q. What are the implications of trifluoroacetate salt formation on the compound’s pharmacokinetic properties in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。